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Abstract
SGE-516 is a synthetic neuroactive steroid that has demonstrated significant preclinical

efficacy as a positive allosteric modulator of γ-aminobutyric acid type A (GABAA) receptors.

Engineered for potential oral administration, SGE-516 exhibits a broad spectrum of activity,

modulating both synaptic and extrasynaptic GABAA receptors, a characteristic that

distinguishes it from traditional benzodiazepines. This guide provides a comprehensive

overview of the core pharmacology of SGE-516, detailing its mechanism of action,

summarizing key preclinical data from various in vivo and in vitro models, and outlining the

experimental protocols utilized in its evaluation. The information presented herein is intended to

serve as a technical resource for researchers, scientists, and professionals involved in the

discovery and development of novel therapeutics for neurological disorders.

Introduction
Neuroactive steroids are potent endogenous modulators of neuronal activity, primarily through

their interaction with GABAA receptors. SGE-516 was developed by Sage Therapeutics as a

next-generation, synthetic neuroactive steroid with drug-like properties suitable for therapeutic

development. Its primary mechanism of action involves the positive allosteric modulation of

both synaptic and extrasynaptic GABAA receptors, leading to an enhancement of inhibitory

neurotransmission in the central nervous system.[1][2] This broad activity profile has translated

into significant anticonvulsant effects in a range of preclinical models, suggesting its potential
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utility in challenging seizure disorders such as Dravet syndrome and pharmacoresistant status

epilepticus.[3][4][5]

Mechanism of Action
SGE-516 enhances the function of GABAA receptors, which are ligand-gated ion channels that

mediate the majority of fast inhibitory neurotransmission in the brain.

Positive Allosteric Modulation of GABAA Receptors
SGE-516 binds to a site on the GABAA receptor that is distinct from the GABA binding site.

This allosteric binding potentiates the effect of GABA, increasing the frequency and/or duration

of chloride channel opening in response to GABA binding. This leads to an increased influx of

chloride ions into the neuron, hyperpolarization of the cell membrane, and a reduction in

neuronal excitability. A key feature of SGE-516 is its ability to modulate both synaptic receptors,

which are typically involved in phasic inhibition, and extrasynaptic receptors (often containing δ

subunits), which mediate tonic inhibition.[2][4] This dual action is believed to contribute to its

robust anticonvulsant activity.
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Metabotropic Effects on Receptor Trafficking
Beyond its direct allosteric modulation, preclinical evidence suggests that SGE-516 may also

induce a sustained, metabotropic increase in the surface expression of extrasynaptic GABAA

receptors. This effect is thought to be mediated by the phosphorylation of the β3 subunit of the

receptor, leading to enhanced receptor trafficking to the neuronal membrane.[6] This novel

mechanism could contribute to a more durable therapeutic effect.
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Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of SGE-516.

Table 1: In Vitro Efficacy
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Receptor
Subtype

Assay Parameter Value Reference

α4β3δ

Whole-cell patch

clamp in CHO

cells

EC50 240 nM [7]

Table 2: In Vivo Efficacy in Seizure Models
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Model Species
Route of
Administrat
ion

Dose Outcome Reference

Dravet

Syndrome

(Scn1a+/-)

Mouse
Intraperitonea

l (IP)
3 mg/kg

Significant

protection

against

hyperthermia-

induced

seizures.

[1][5]

Dravet

Syndrome

(Scn1a+/-)

Mouse
Oral (in

chow)
40 mg/kg/day

Significantly

improved

survival.

[1]

Dravet

Syndrome

(Scn1a+/-)

Mouse
Oral (in

chow)

120

mg/kg/day

Completely

prevented

premature

lethality and

significantly

reduced

spontaneous

seizure

frequency.

[1]

Soman-

induced

Status

Epilepticus

Rat
Intraperitonea

l (IP)

5.6, 7.5, 10

mg/kg

Significantly

reduced

electrographi

c seizure

activity when

administered

20 minutes

after seizure

onset.

[3]

Soman-

induced

Status

Epilepticus

Rat Intraperitonea

l (IP)

10 mg/kg Significantly

reduced

seizure

activity when

administered

[3]
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40 minutes

after seizure

onset.

Pentylenetetr

azol (PTZ)-

induced

Seizures

Mouse Not Specified Not Specified

Protected

against acute

seizures.

[2]

6-Hz

Psychomotor

Seizures

Mouse Not Specified Not Specified

Protected

against acute

seizures.

[2]

Corneal

Kindling
Mouse Not Specified Not Specified

Demonstrate

d

anticonvulsan

t activity.

[2]

Table 3: Pharmacokinetic Parameters

Species
Route of
Administrat
ion

Dose
Plasma
Concentrati
on

Associated
Effect

Reference

Mouse
Intraperitonea

l (IP)
3 mg/kg ~80 ng/mL

Anticonvulsa

nt activity in

acute seizure

models.

Not directly

cited, but

inferred from

efficacy data.

Experimental Protocols
This section provides an overview of the methodologies employed in the key preclinical studies

of SGE-516.

In Vitro Electrophysiology
Objective: To determine the potency of SGE-516 as a positive allosteric modulator of specific

GABAA receptor subtypes.
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Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing recombinant human

GABAA receptor subunits (e.g., α4, β3, δ).

Method: Whole-cell patch-clamp electrophysiology.

Protocol:

CHO cells are cultured and prepared for electrophysiological recording.

A glass micropipette forms a high-resistance seal with the cell membrane (giga-seal).

The membrane patch is ruptured to allow electrical access to the cell interior (whole-cell

configuration).

The cell is voltage-clamped at a holding potential of -80 mV.

A sub-maximal concentration of GABA is applied to elicit a baseline current response.

SGE-516 is co-applied with GABA at varying concentrations.

The potentiation of the GABA-evoked current by SGE-516 is measured.

Concentration-response curves are generated to calculate the EC50 value.

Data Analysis: The EC50 is determined by fitting the concentration-response data to a

sigmoidal dose-response equation.
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In Vivo Seizure Models
Objective: To evaluate the efficacy of SGE-516 in a genetically relevant model of Dravet

syndrome.

Animal Model: Scn1a+/- mice, which harbor a loss-of-function mutation in the gene encoding

the Nav1.1 sodium channel subunit.

Methods:

Hyperthermia-induced Seizures:

Scn1a+/- mice are administered SGE-516 or vehicle via IP injection or orally.

Core body temperature is gradually increased using a heat lamp.

The temperature at which a generalized tonic-clonic seizure occurs is recorded.

The latency to seizure and the percentage of seizure-free animals are determined.

Spontaneous Seizures and Survival:

Scn1a+/- mice are chronically dosed with SGE-516 in their chow.

Continuous video-EEG monitoring is used to quantify the frequency and severity of

spontaneous seizures.

Survival rates are monitored over a defined period.

Data Analysis: Statistical analysis (e.g., Kaplan-Meier survival curves, t-tests, or ANOVA) is

used to compare treatment groups to vehicle controls.[1]

Objective: To assess the efficacy of SGE-516 in a model of pharmacoresistant status

epilepticus induced by a chemical nerve agent.

Animal Model: Adult male Sprague Dawley rats implanted with EEG electrodes.

Method:
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Baseline EEG is recorded.

Rats are exposed to the organophosphate nerve agent soman to induce status

epilepticus.

At a predetermined time after seizure onset (e.g., 20 or 40 minutes), SGE-516 or vehicle is

administered via IP injection.

EEG is continuously recorded to monitor seizure activity.

Data Analysis: The total duration and power of electrographic seizure activity are quantified

and compared between treatment and control groups.[3]

Development Status
While SGE-516 demonstrated promising preclinical activity, its clinical development was

discontinued by Sage Therapeutics. The specific reasons for the discontinuation of the SGE-
516 program have not been publicly detailed. Sage Therapeutics has, however, made public

announcements regarding the discontinuation of other pipeline candidates and strategic

reorganizations to focus on other programs.[8][9]

Conclusion
SGE-516 is a potent, synthetic neuroactive steroid that acts as a positive allosteric modulator of

both synaptic and extrasynaptic GABAA receptors. Its robust anticonvulsant effects in multiple,

mechanistically distinct preclinical models of epilepsy underscore the therapeutic potential of

this class of compounds. The in-depth data and methodologies presented in this guide provide

a valuable resource for the scientific community engaged in the research and development of

novel treatments for neurological disorders characterized by neuronal hyperexcitability. While

the clinical development of SGE-516 was halted, the extensive preclinical characterization of

this molecule offers important insights into the pharmacology of neuroactive steroids and their

potential for treating severe seizure disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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